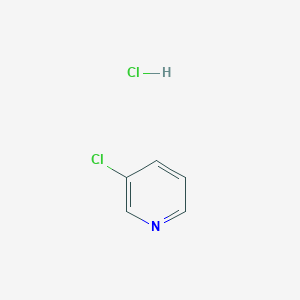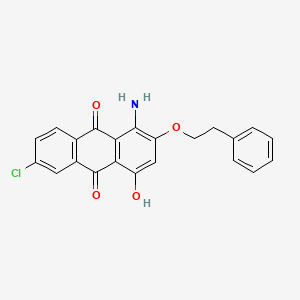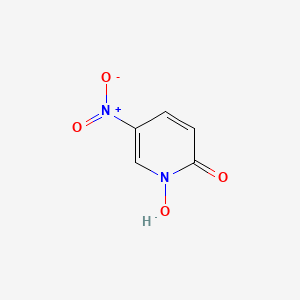
2-Hydroxy-5-nitropyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-hydroxypyridine-N-oxide is a heterocyclic compound with the molecular formula C5H4N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 2-position, along with an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitropyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 5-nitro-2-hydroxypyridine using oxidizing agents such as hydrogen peroxide or peracids. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to yield pyridine N-oxides efficiently .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent and high-yield production. The choice of oxidizing agents and reaction conditions is optimized to achieve maximum efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-hydroxypyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-hydroxy-5-aminopyridine-N-oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, peracids, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted pyridine N-oxides, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Applications De Recherche Scientifique
5-Nitro-2-hydroxypyridine-N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitropyridine N-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypyridine-N-oxide: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Mercaptopyridine-N-oxide: Contains a thiol group instead of a hydroxyl group, which imparts different chemical properties and reactivity.
8-Hydroxyquinoline: A related compound with a broader range of applications, particularly in coordination chemistry and as a chelating agent.
Uniqueness
5-Nitro-2-hydroxypyridine-N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H4N2O4 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
1-hydroxy-5-nitropyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H |
Clé InChI |
ZVXPYRCSAVFTMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


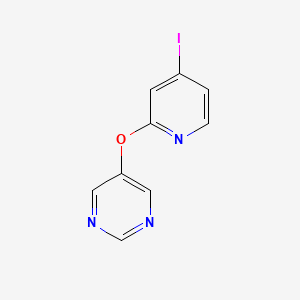
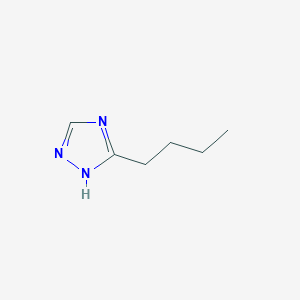
![5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8715692.png)
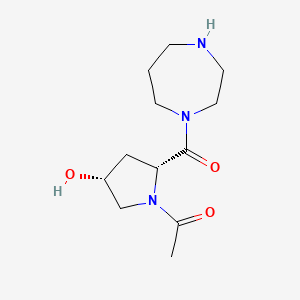
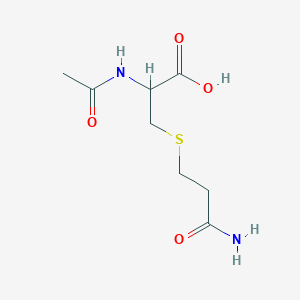
![Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8715722.png)
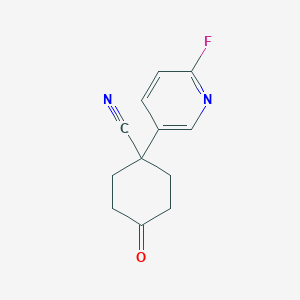
![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)
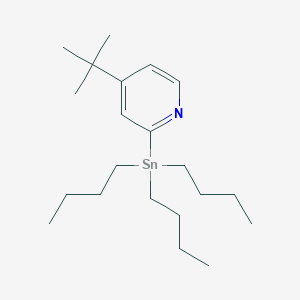
![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)
